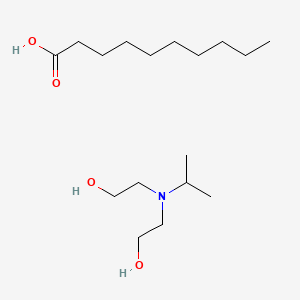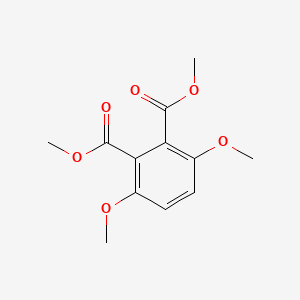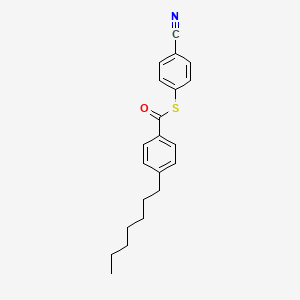![molecular formula C30H26Cl2N2O2S2 B14482567 2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} CAS No. 63956-32-1](/img/structure/B14482567.png)
2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} is a chemical compound known for its unique structure and properties It features a disulfide bond linking two benzamide groups, each substituted with a 2-(4-chlorophenyl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} typically involves the reaction of 2-(4-chlorophenyl)ethylamine with benzoyl chloride to form N-[2-(4-chlorophenyl)ethyl]benzamide. This intermediate is then subjected to oxidative coupling using reagents such as iodine or hydrogen peroxide to form the disulfide bond, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzamide groups can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted benzamides.
Applications De Recherche Scientifique
2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to form disulfide bonds with proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} involves its ability to interact with biological molecules through its disulfide bond. This bond can undergo redox reactions, forming or breaking disulfide linkages with cysteine residues in proteins. This interaction can modulate protein function and signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Disulfanediylbis[N-(2-hydroxypropyl)benzamide]
- 2,2’-Disulfanediylbis[N-(4-sec-butoxyphenyl)benzamide]
- 2,2’-Disulfanediylbis(N-methylbenzamide)
Uniqueness
2,2’-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide} is unique due to the presence of the 2-(4-chlorophenyl)ethyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for specific applications in research and industry.
Propriétés
Numéro CAS |
63956-32-1 |
|---|---|
Formule moléculaire |
C30H26Cl2N2O2S2 |
Poids moléculaire |
581.6 g/mol |
Nom IUPAC |
N-[2-(4-chlorophenyl)ethyl]-2-[[2-[2-(4-chlorophenyl)ethylcarbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C30H26Cl2N2O2S2/c31-23-13-9-21(10-14-23)17-19-33-29(35)25-5-1-3-7-27(25)37-38-28-8-4-2-6-26(28)30(36)34-20-18-22-11-15-24(32)16-12-22/h1-16H,17-20H2,(H,33,35)(H,34,36) |
Clé InChI |
NWOHNNXTLGTLRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)Cl)SSC3=CC=CC=C3C(=O)NCCC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


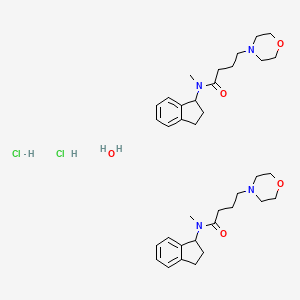
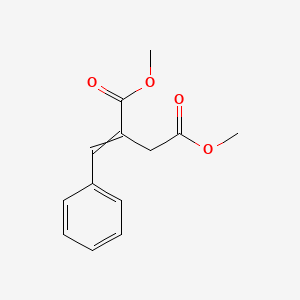
![5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14482520.png)
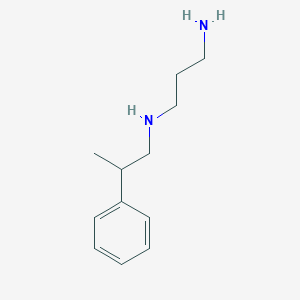
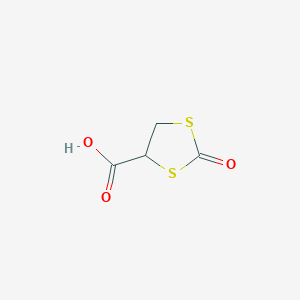


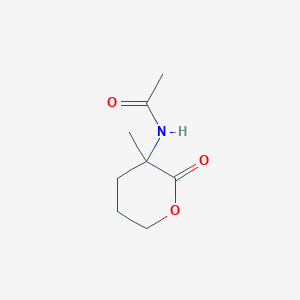
![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)

